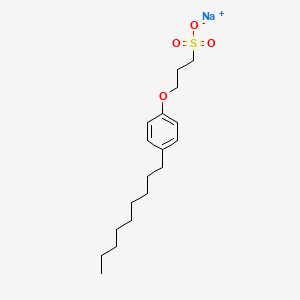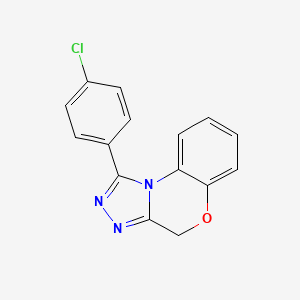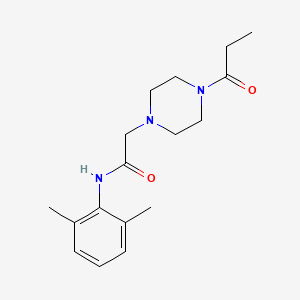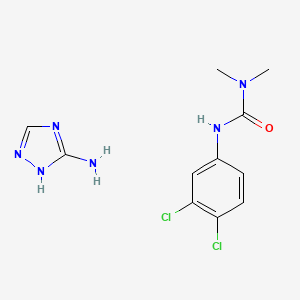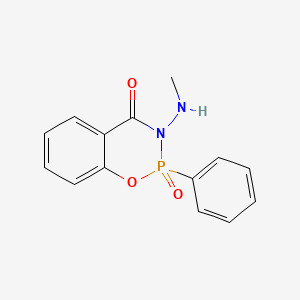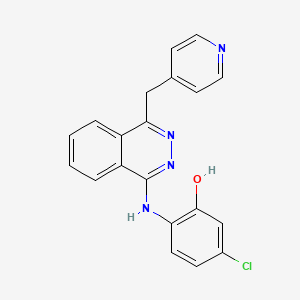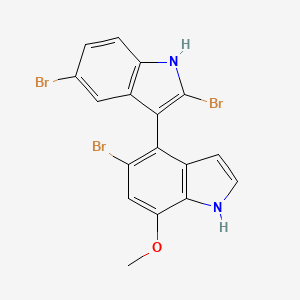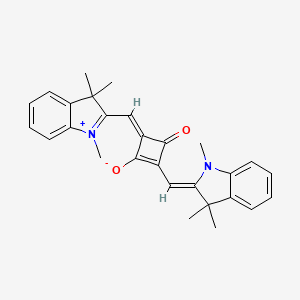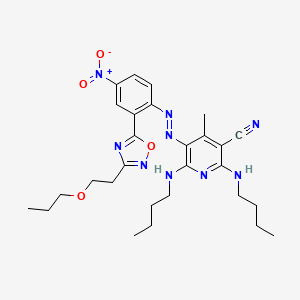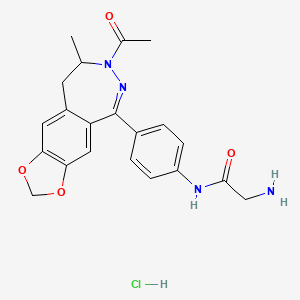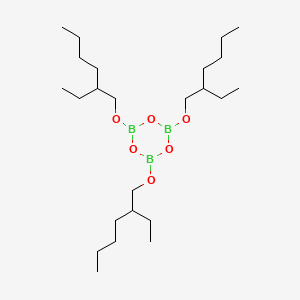
Boroxin, tris((2-ethylhexyl)oxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri-2-ethylhexyl metaborate is an organoborate compound that serves as a versatile chemical intermediate. It is known for its applications in various industrial processes, including the synthesis of boronic acids, which are precursors for Suzuki-cross-coupling reactions. This compound is also utilized as a boron source in multiple applications, such as anti-oxidants, flame retardant additives, corrosion inhibitors, and more .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tri-2-ethylhexyl metaborate can be synthesized through the esterification of boric acid with 2-ethylhexanol. The reaction typically involves heating boric acid with an excess of 2-ethylhexanol in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards the formation of the ester.
Industrial Production Methods: In industrial settings, the production of tri-2-ethylhexyl metaborate follows a similar synthetic route but on a larger scale. The process involves continuous feeding of boric acid and 2-ethylhexanol into a reactor, where the esterification takes place. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Tri-2-ethylhexyl metaborate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids, which are valuable intermediates in organic synthesis.
Substitution: The compound can participate in substitution reactions where the 2-ethylhexyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to achieve the desired oxidation.
Substitution: Substitution reactions often require the presence of a suitable nucleophile and a catalyst to facilitate the exchange of functional groups.
Major Products Formed:
Boronic Acids: These are major products formed from the oxidation of tri-2-ethylhexyl metaborate and are crucial for Suzuki-cross-coupling reactions.
Substituted Organoborates: These are formed through substitution reactions and have various applications in organic synthesis.
Applications De Recherche Scientifique
Tri-2-ethylhexyl metaborate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of boronic acids, which are essential for Suzuki-cross-coupling reactions in organic chemistry.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of boron-containing drugs.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceuticals.
Mécanisme D'action
The mechanism of action of tri-2-ethylhexyl metaborate involves its ability to donate boron atoms in various chemical reactions. The boron atoms can form stable complexes with other molecules, facilitating reactions such as cross-coupling and oxidation. The molecular targets and pathways involved include the formation of boronic acids and their subsequent use in Suzuki-cross-coupling reactions, which are vital for creating carbon-carbon bonds in organic synthesis.
Comparaison Avec Des Composés Similaires
Tri-2-ethylhexyl trimellitate: Another organoborate compound used as a plasticizer and in similar applications.
Sodium metaborate: A borate salt with different applications, including use in detergents and as a corrosion inhibitor.
Uniqueness: Tri-2-ethylhexyl metaborate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form boronic acids makes it particularly valuable in organic synthesis, distinguishing it from other borate compounds that may not have the same reactivity or versatility.
Propriétés
Numéro CAS |
67859-60-3 |
|---|---|
Formule moléculaire |
C24H51B3O6 |
Poids moléculaire |
468.1 g/mol |
Nom IUPAC |
2,4,6-tris(2-ethylhexoxy)-1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/C24H51B3O6/c1-7-13-16-22(10-4)19-28-25-31-26(29-20-23(11-5)17-14-8-2)33-27(32-25)30-21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3 |
Clé InChI |
CONJVLJNUIKSPV-UHFFFAOYSA-N |
SMILES canonique |
B1(OB(OB(O1)OCC(CC)CCCC)OCC(CC)CCCC)OCC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


